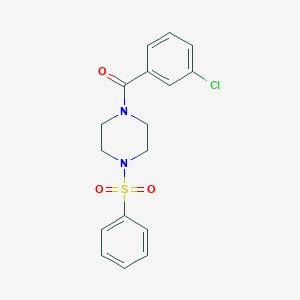![molecular formula C23H30N2O3S B248499 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, also known as MPS or 4-MeO-DICP, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 441.6 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in laboratory experiments is its relatively low toxicity compared to other psychoactive compounds. However, its potency and limited solubility in water may present challenges in experimental design.
Zukünftige Richtungen
There are several areas of future research that could be explored with 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. One potential avenue is the development of more selective agonists and antagonists at the 5-HT1A and 5-HT2A receptors, which could help to elucidate the exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. Additionally, further studies could investigate the potential therapeutic applications of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Synthesemethoden
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves the reaction of 1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine with a suitable reagent such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine as a potential treatment for depression and anxiety disorders. 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and there is evidence to suggest that it may act through modulation of the serotonin and dopamine systems in the brain.
Eigenschaften
Produktname |
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine |
|---|---|
Molekularformel |
C23H30N2O3S |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H30N2O3S/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-6,11-14,20-21H,7-10,15-18H2,1H3 |
InChI-Schlüssel |
ROXMBDRFJORDAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)





